molecular formula C12H15BrO2 B13200438 (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane

(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane

Cat. No.: B13200438
M. Wt: 271.15 g/mol
InChI Key: VTXPEEMHETYTII-JQWIXIFHSA-N
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Description

(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane (CAS: 2059917-22-3) is a brominated oxolane derivative with a stereochemically defined configuration. Its molecular formula is C₁₂H₁₅BrO₂, and it has a molecular weight of 271.15 g/mol . The compound features a five-membered oxolane (tetrahydrofuran) ring substituted at the 2-position with a bromomethyl group and at the 4-position with a 3-methoxyphenyl moiety. The stereochemistry (2S,4R) suggests specific spatial arrangements that may influence its reactivity and interactions in synthetic or biological contexts.

The compound is currently listed as out of stock, with pricing and availability details restricted to registered users .

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

(2S,4R)-2-(bromomethyl)-4-(3-methoxyphenyl)oxolane

InChI

InChI=1S/C12H15BrO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12-/m0/s1

InChI Key

VTXPEEMHETYTII-JQWIXIFHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2C[C@H](OC2)CBr

Canonical SMILES

COC1=CC=CC(=C1)C2CC(OC2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (2S,4R)-4-(3-methoxyphenyl)oxolane-2-carboxylic acid.

    Bromination: The carboxylic acid group is converted to a bromomethyl group using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a suitable solvent.

    Cyclization: The intermediate is then cyclized to form the oxolane ring under controlled conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The oxolane ring can be reduced under specific conditions to form diols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.

    Oxidation: Phenol derivatives.

    Reduction: Diols or other reduced products.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Compounds: (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is used as a building block in the synthesis of various chiral compounds, which are important in asymmetric synthesis and catalysis.

Biology:

    Biochemical Studies: The compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the methoxyphenyl group can participate in various electronic interactions. In biological systems, the compound’s chirality can influence its interaction with enzymes and receptors, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane

This analog replaces the 3-methoxyphenyl group with a 2-fluorophenyl substituent. The fluorine atom, being electron-withdrawing, likely reduces the electron density of the aromatic ring compared to the electron-donating methoxy group. This difference may alter reactivity in electrophilic substitution reactions or influence binding affinities in medicinal chemistry applications.

Other Aromatic Substitutions

Compounds such as (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol () highlight the prevalence of 3-methoxyphenyl groups in bioactive molecules, particularly in oncology. While structurally distinct from the target oxolane, this underscores the role of methoxyaryl groups in modulating pharmacokinetic properties or target engagement .

Bromomethyl-Substituted Heterocycles

Pyrrolidine Derivatives

PharmaBlock Sciences compounds like PB05167 (CAS: 203866-16-4) and PB08193 (CAS: 1174020-50-8) feature bromomethyl groups on pyrrolidine rings . Unlike oxolane, pyrrolidine contains a nitrogen atom, enabling hydrogen bonding or salt formation. For example:

  • PB05167 : A fluoropyrrolidine carboxylate with a bromomethyl group. Fluorine introduction increases lipophilicity (logP) and metabolic stability compared to methoxy-substituted analogs.
  • PB08193 : A tert-butyl-protected bromomethylpyrrolidine carboxylic acid, emphasizing the utility of bromomethyl groups in prodrug or linker strategies.

Spiro and Complex Heterocycles

The spiro compound III-46d () incorporates a 3-methoxyphenyl group but within a fused quinoline-pyrrolidine system.

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane C₁₂H₁₅BrO₂ 271.15 3-methoxyphenyl, bromomethyl Stereospecific configuration; limited data
(2S,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane C₁₁H₁₂BrFO 257.12 (estimated) 2-fluorophenyl, bromomethyl Electron-withdrawing substituent
PB05167 (PharmaBlock) C₁₀H₁₅BrFNO₂ 296.14 Bromomethyl, fluoropyrrolidine Enhanced lipophilicity; nitrogen heterocycle
III-46d (Spiro compound) C₃₅H₃₅N₂O₆S 611.22 3-methoxyphenyl, spiro junction Conformational rigidity; fused ring system

Research Implications and Limitations

  • Data Gaps : Critical parameters such as melting/boiling points, solubility, and reactivity under varying conditions are absent in available sources, limiting mechanistic insights .
  • Synthetic Utility : Bromomethyl groups in oxolanes and pyrrolidines are valuable intermediates for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions, though their stereochemical control remains understudied .

Biological Activity

(2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a bromomethyl group and a methoxyphenyl moiety attached to an oxolane ring. Its stereochemistry is crucial for its biological activity, as the specific configuration can influence interactions with biological targets.

Biological Activity Overview

The biological activity of this compound includes:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective effects in various models of neurodegeneration. The mechanism often involves modulation of nitric oxide (NO) signaling pathways.
  • Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Nitric Oxide Signaling : The compound may enhance NO production, leading to increased cyclic GMP (cGMP) levels, which is associated with neuroprotection and vasodilation.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound could mitigate oxidative damage in cellular systems.
  • Cell Cycle Regulation : Potential interference with cell cycle progression in cancer cells has been observed in related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Neuroprotection in Cell Cultures : A study demonstrated that related compounds provided significant neuroprotection against oxidative stress in primary neuronal cultures. The effectiveness was measured using MTT assays, indicating improved cell viability under oxidative conditions .
  • Anticancer Activity : Research on similar oxolane derivatives indicated their ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : Investigations into the signaling pathways activated by these compounds revealed that they might engage multiple targets within the cell, including those involved in apoptosis and survival signaling .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of ROS
NeuroprotectiveIncreased cell viability under stress
AnticancerInhibition of proliferation and apoptosis
Mechanistic InsightsModulation of NO/cGMP signaling

Table 2: Comparative Analysis of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A5.0NO/cGMP pathway activation
Compound B10.0ROS scavenging
This compoundTBDTBD

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